N-Cyclopropylbenzenemethanimine N-oxide
Description
Structure
3D Structure
Properties
CAS No. |
643008-05-3 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N-cyclopropyl-1-phenylmethanimine oxide |
InChI |
InChI=1S/C10H11NO/c12-11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
InChI Key |
CHFHBNJAONXPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[N+](=CC2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of N Cyclopropylbenzenemethanimine N Oxide
Reactivity of the Nitrone Functional Group
The reactivity of N-Cyclopropylbenzenemethanimine N-oxide is primarily dictated by the nitrone functional group, which is an imine N-oxide. This functional group imparts a 1,3-dipolar character to the molecule, with the general structure R¹R²C=N⁺(O⁻)R³, where R³ is not a hydrogen atom. wikipedia.org This electronic arrangement makes nitrones versatile intermediates in organic synthesis. wikipedia.orgacs.orgnih.gov They can act as carbonyl mimics and participate in a variety of reactions, including nucleophilic additions and cycloadditions. wikipedia.org
Nitrones, including this compound, are susceptible to nucleophilic attack at the carbon atom of the C=N double bond. This carbon is electrophilic in nature, similar to the carbonyl carbon in ketones and aldehydes. wikipedia.org The addition of a nucleophile to the nitrone carbon results in the formation of a hydroxylamine (B1172632) derivative. academie-sciences.fr
A wide range of nucleophiles can be employed in these reactions. While highly reactive nucleophiles like organolithium and Grignard reagents can add to nitrones directly, less reactive nucleophiles often require activation of the nitrone. nii.ac.jp This activation can be achieved through the use of Lewis acids or by converting the nitrone into a more electrophilic species, such as an N-oxyiminium ion, by reaction with acyl halides or silyl (B83357) triflates. academie-sciences.frnii.ac.jp The use of chiral auxiliaries or catalysts can lead to stereocontrolled additions, yielding enantiomerically enriched hydroxylamines. nih.govacademie-sciences.fr
The general mechanism for the nucleophilic addition to a nitrone is depicted below:
General Scheme of Nucleophilic Addition to a Nitrone
Advanced Applications in Organic Synthesis
Construction of Nitrogen-Containing Heterocycles
The 1,3-dipolar cycloaddition reaction of nitrones is a cornerstone in heterocyclic chemistry. nih.gov N-Cyclopropylbenzenemethanimine N-oxide reacts readily with various dipolarophiles, primarily alkenes, to form five-membered heterocyclic rings. This transformation is highly valuable as it introduces both a C-C and a C-O bond in a single, often stereocontrolled, step. rsc.orgrsc.org
The reaction between a nitrone like this compound and an alkene yields an isoxazolidine (B1194047), a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. rsc.orgrsc.org These isoxazolidine rings are not merely stable final products but are highly valued as versatile synthetic intermediates. nih.govsemanticscholar.org The reaction's regioselectivity can often be controlled, leading to specific isomers depending on the nature of the reactants and conditions. organic-chemistry.org
The resulting isoxazolidine ring contains a relatively weak N-O bond that can be easily cleaved under reductive conditions. rsc.orgrsc.org This cleavage unmasks further functionality, typically a 1,3-amino alcohol, which is a crucial motif in many biologically active molecules and a valuable building block for further synthetic transformations. nih.gov
| Reactant 1 (Nitrone) | Reactant 2 (Alkene) | Product | Significance |
| This compound | Generic Alkene (R-CH=CH-R') | Substituted Isoxazolidine | Forms C-C and C-O bonds simultaneously. rsc.orgrsc.org |
| This compound | Electron-deficient Alkene | 4- or 5-substituted Isoxazolidine | Regioselectivity is a key feature. researchgate.net |
| This compound | Vinyl Ether | Isoxazolidine | Precursor to α,α-disubstituted amino acids. acs.org |
Similarly, reactions with alkynes can produce isoxazolines, which can be subsequently transformed into other important structures. The synthesis of these heterocycles provides a reliable pathway to complex molecular frameworks. nih.gov
The isoxazolidines obtained from the cycloaddition of this compound are valuable precursors for a variety of other nitrogen-containing ring systems. The strategic cleavage of the N-O bond is the most common transformation. rsc.orgrsc.org
Key derivatizations include:
Synthesis of 1,3-Amino Alcohols: Reductive cleavage of the N-O bond, often using reagents like zinc in acetic acid (Zn/H+) or catalytic hydrogenation (e.g., Pd/C, Raney-Ni), yields 1,3-amino alcohols. semanticscholar.org These are pivotal intermediates in the synthesis of alkaloids, amino sugars, and other natural products.
Formation of Pyrrolidines: The isoxazolidine ring can be rearranged or transformed into other heterocyclic systems. For instance, certain isoxazolidine derivatives can be converted into hydroxylated pyrrolidines. nih.gov
Access to β-Lactams and γ-Lactams: Through a sequence of reactions, including ring-opening and subsequent cyclization, the isoxazolidine core can be converted into β-lactams or α-hydroxy-γ-lactams, which are important structural motifs in medicinal chemistry. nih.gov
A recent study demonstrated the derivatization of isoxazolidines prepared from C,N-diarylnitrones through reactions like ring-opening, nucleophilic substitution, and reduction, highlighting the synthetic utility of the isoxazolidine skeleton. semanticscholar.orgmdpi.com
Application in Natural Product Synthesis
The strategic use of nitrone cycloadditions, including those involving this compound, has proven to be a powerful tool in the total synthesis of complex natural products. rsc.orgresearchgate.net The ability to construct stereochemically rich, polycyclic systems makes this methodology particularly attractive. rsc.org
Intramolecular 1,3-dipolar cycloaddition of nitrones is a key strategy for assembling complex polycyclic skeletons found in many natural products. rsc.orgrsc.org This approach involves tethering the nitrone and the alkene dipolarophile within the same molecule, leading to a highly controlled cyclization that can establish multiple stereocenters in a single step.
Examples of natural product classes synthesized using this strategy include:
Alkaloids: The synthesis of marine alkaloids like those in the cylindricine and lepadiformine (B1252025) families has been achieved using an intramolecular nitrone cycloaddition as the key ring-forming step. acs.org
Complex Polycyclic Systems: The synthesis of virosaine A, a pentacyclic natural product that itself contains an isoxazolidine ring, has been accomplished using a nitrone cycloaddition in the early stages of the synthetic route. rsc.orgresearchgate.net
Amino Acids: A double asymmetric induction strategy using nitrone cycloadditions has been employed in the total synthesis of acivicin, an antitumor antibiotic. acs.org
Beyond being a key reactant in a single strategic step, this compound and related nitrones serve as fundamental building blocks for constructing complex molecular architectures. semanticscholar.org The initial cycloadducts, the isoxazolidines, are laden with functionality that can be manipulated in subsequent steps. rsc.orgrsc.org
The isoxazolidine product contains:
A new five-membered ring.
Up to three new contiguous stereocenters.
A masked 1,3-amino alcohol functionality.
This combination allows synthetic chemists to build molecular complexity rapidly. The cyclopropyl (B3062369) group on the nitrogen may also play a role in directing the stereochemical outcome of the cycloaddition or could be manipulated in later synthetic stages. The use of N-cyclopropylanilines as synthetic scaffolds is known, where the cyclopropyl group can undergo ring-opening reactions under certain oxidative conditions. researchgate.net
Role as Protecting Groups in Multi-Step Synthesis
While the primary application of nitrones is in cycloaddition reactions, the nitrone functionality can also serve as a protecting group for hydroxylamines. rsc.orgrsc.org This is particularly relevant in peptide synthesis where the protection of N-hydroxyamino acids is required.
In this context, a nitrone is formed from the N-hydroxyamino acid and an aldehyde (like benzaldehyde). This "nitrone protecting group" is stable to many standard reaction conditions used in peptide synthesis, such as Fmoc-based solid-phase synthesis. rsc.orgrsc.org The nitrone protects the hydroxylamine (B1172632) from unwanted side reactions during peptide chain elongation.
Key features of nitrones as protecting groups:
Compatibility: They are compatible with standard Fmoc-based peptide synthesis methods, reagents, and resins. rsc.org
Stability: The nitrone group is stable to the conditions required for deprotecting other groups, such as tert-butyl esters with trifluoroacetic acid (TFA), but is labile towards aqueous acid for final deprotection. rsc.org
Stereochemical Integrity: The formation of the nitrone and its subsequent removal can be achieved without causing epimerization at the adjacent stereocenter. rsc.org
After the peptide chain is assembled, the nitrone group can be hydrolyzed, typically under mild acidic conditions, to reveal the N-terminal peptide hydroxylamine. rsc.orgrsc.org This strategy provides a general route for the synthesis of peptide hydroxylamines, which are important substrates for chemoselective ligation reactions. rsc.org
Catalytic Applications (e.g., Lewis Basic Organocatalysis)
The application of this compound in the realm of Lewis basic organocatalysis is an area of growing interest. While extensive research has been conducted on various nitrones in cycloaddition reactions, the specific use of the N-cyclopropyl variant as a Lewis basic catalyst is a more nascent field. Generally, the nitrogen and oxygen atoms of the nitrone functionality possess lone pairs of electrons, rendering them potential Lewis bases. This characteristic allows them to activate electrophilic species, thereby facilitating a range of chemical transformations.
Current literature on the catalytic activity of this compound itself is limited. However, the broader class of nitrones has been explored in reactions where they can function as transient Lewis bases. For instance, in certain cycloaddition reactions, the nitrone can interact with a Lewis acidic center, which in turn enhances the reactivity of the reaction partner. This principle suggests a potential, yet largely unexplored, role for this compound in mediating reactions through a Lewis basic mechanism. Further research is required to fully elucidate the catalytic potential of this specific compound and to identify substrates and reaction conditions where its unique electronic and steric properties, conferred by the cyclopropyl group, can be advantageously exploited.
Precursors for N-Heterocyclic Carbene Formation
N-Heterocyclic carbenes (NHCs) have revolutionized the field of organocatalysis and have become indispensable ligands in organometallic chemistry. nih.govbeilstein-journals.org The precursors to these powerful catalysts are typically stable azolium salts, which are deprotonated in situ to generate the reactive carbene species. nih.govbeilstein-journals.org
A survey of the current scientific literature reveals no direct or established methods for the conversion of this compound into an N-heterocyclic carbene precursor. The typical synthetic routes to NHC precursors involve the formation of imidazolium, triazolium, or thiazolium ring systems, which are structurally distinct from the open-chain nitrone structure of this compound. beilstein-journals.org The chemical transformations required to convert the nitrone functionality and the associated N-cyclopropyl and phenyl substituents into a heterocyclic azolium salt would be complex and are not described in existing literature. Therefore, at present, this compound is not recognized as a viable or conventional precursor for the formation of N-heterocyclic carbenes.
Spectroscopic and Computational Investigations of N Cyclopropylbenzenemethanimine N Oxide
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for confirming the identity and structure of N-Cyclopropylbenzenemethanimine N-oxide. Techniques ranging from Nuclear Magnetic Resonance (NMR) to Fourier-Transform Infrared (FTIR) spectroscopy each provide specific pieces of the structural puzzle.
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound in solution. One-dimensional (¹H, ¹³C) and two-dimensional experiments provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the phenyl, methanimine (B1209239), and cyclopropyl (B3062369) protons. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.0-8.0 ppm). The methanimine proton (-CH=N-) is characteristically deshielded and would likely be observed as a singlet further downfield. The protons of the cyclopropyl group will present a complex set of multiplets in the upfield region, a result of their unique chemical and magnetic non-equivalence. The introduction of the N-oxide functionality generally causes a downfield shift for adjacent protons compared to the parent imine. nih.gov
¹³C NMR Spectroscopy : In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring would resonate in the typical aromatic region (δ 120-140 ppm). The most deshielded carbon is the imine carbon (C=N), a result of its sp² hybridization and proximity to two electronegative atoms (N and the phenyl ring). The formation of the N-oxide bond significantly influences the chemical shifts of the carbons alpha to the nitrogen. nih.govmdpi.com This "N-oxidation effect" causes a notable downfield shift for these α-carbons. mdpi.comresearchgate.net The cyclopropyl carbons would be found in the highly shielded, upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted values are based on general principles for nitrones and related N-oxide compounds. nih.govnih.govmdpi.comuobasrah.edu.iq
| Group | Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Phenyl | Aromatic CH | 7.0 - 8.0 | Multiplet structure depends on substitution. |
| Phenyl | Quaternary C | 125 - 145 | The carbon attached to the imine group will be at the lower end of this range. |
| Methanimine | CH | 7.5 - 8.5 | Expected to be a singlet, deshielded by the C=N bond. |
| Methanimine | C | 130 - 150 | Highly deshielded due to hybridization and electronegative nitrogen. |
| Cyclopropyl | CH | 0.5 - 2.5 | Complex multiplets due to diastereotopicity. |
| Cyclopropyl | CH₂ | 0.5 - 1.5 | Complex multiplets. |
While ¹H and ¹³C NMR are fundamental, advanced 2D NMR techniques are crucial for confirming the nitrone structure and distinguishing it from potential isomers, such as an oxaziridine (B8769555). The synthesis of nitrones from oximes, for instance, could theoretically result in either N-alkylation (forming the nitrone) or O-alkylation (forming an oxime ether), and electrophilic attack can sometimes yield a mixture of products. wikipedia.org
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful technique for unambiguously confirming the N-oxide structure. nih.gov It detects long-range (typically 2-3 bond) correlations between protons and nitrogen atoms. For this compound, a correlation would be expected between the methanimine proton and the nitrogen atom, as well as between the cyclopropyl protons and the nitrogen. This directly confirms the C=N-C connectivity. Since ¹⁵N has a very low natural abundance (0.37%), these experiments can be time-consuming but provide definitive structural proof. nih.govmagritek.com The chemical shift of the nitrogen itself can also help determine its oxidation state and chemical environment. researchgate.netnih.gov
Chromatographic methods are essential for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) : TLC is a rapid and effective method for monitoring the conversion of starting materials (e.g., the corresponding amine or hydroxylamine) to the N-oxide product. nih.gov The high polarity of the N⁺-O⁻ bond means that the nitrone product will typically have a significantly lower retention factor (Rf) on a silica (B1680970) gel plate compared to its less polar precursors. Visualization can often be achieved using UV light, due to the phenyl group, or by using specific stains like Dragendorff reagent, which is effective for visualizing N-oxide compounds. nih.gov
Gas Chromatography/Mass Spectrometry (GC/MS) : GC/MS can be used for purity analysis, providing both retention time information and a mass spectrum of the compound. However, a significant consideration for nitrones and other N-oxides is their potential thermal instability. researchgate.net High temperatures in the GC injection port can sometimes cause decomposition, which must be accounted for during method development. The mass spectrum itself is highly valuable, providing the molecular weight of the compound through the molecular ion peak ([M]⁺) and characteristic fragmentation patterns that can help confirm the structure. nih.gov High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC/MS), is frequently a more suitable alternative for thermally sensitive compounds. researchgate.netnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is useful for identifying key functional groups. For this compound, the most characteristic vibration would be the N⁺-O⁻ stretching band. This bond typically exhibits a prominent absorption band in the region of 930-970 cm⁻¹ for many N-oxides, although its exact position can vary. nih.gov Other expected signals include C=N stretching, aromatic C=C stretching, and C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a technique used to study chiral molecules. Since this compound is not inherently chiral, CD spectroscopy would not be a standard characterization method. However, it could become relevant if the molecule were placed in a chiral environment or if chiral derivatives were synthesized, in which case CD could provide insights into its conformational preferences and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Theoretical and Computational Chemistry Studies
Computational chemistry provides a powerful complement to experimental spectroscopic data. Methods like Density Functional Theory (DFT) allow for the investigation of molecular properties that can be difficult to measure directly. rsc.org
Theoretical studies on nitrones often focus on several key areas:
Geometric Optimization : Calculations can predict the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles.
Spectroscopic Prediction : Computational methods can calculate theoretical NMR chemical shifts. researchgate.netnih.gov Comparing these calculated shifts with experimental data can aid in the assignment of complex spectra and confirm the proposed structure.
Electronic Properties : DFT can be used to analyze the electronic structure, including the dipole moment and the nature of the N-O bond. The highly polar N⁺-O⁻ bond is a defining feature of nitrones. nih.gov
Thermodynamic Properties : The N-O bond dissociation enthalpy (BDE) is a critical parameter related to the stability of the nitrone. Computational studies can provide reliable estimates of this value, offering insight into the molecule's reactivity and thermal stability. nih.gov Studies on related pyridine (B92270) N-oxides show N-O BDEs in the range of 60-66 kcal/mol. nih.gov
By combining experimental spectroscopic data with theoretical calculations, a complete and detailed picture of the structure, purity, and electronic nature of this compound can be achieved.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, particularly in pericyclic reactions like the 1,3-dipolar cycloadditions characteristic of nitrones. wikipedia.orgucsb.edu This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The relative energies and spatial distributions of these orbitals govern the feasibility and regioselectivity of a reaction.
For a nitrone like this compound, the HOMO would be associated with the nitrone functional group, making it the electron-donating component in reactions with electron-deficient dipolarophiles. Conversely, the LUMO, also centered on the nitrone, would act as the electron-accepting orbital in reactions with electron-rich partners.
In the context of a [3+2] cycloaddition reaction, the interaction between the nitrone's HOMO and the dipolarophile's LUMO (a normal-electron-demand reaction) or the nitrone's LUMO and the dipolarophile's HOMO (an inverse-electron-demand reaction) determines the reaction's progress. nih.gov The energy gap between these interacting orbitals is a critical factor; a smaller gap generally leads to a more facile reaction.
Computational studies on analogous C-aryl-N-alkyl nitrones provide insights into the expected FMO properties. For instance, DFT calculations on similar nitrones have been used to rationalize their reactivity in cycloaddition reactions. researchgate.netresearchgate.net The presence of the phenyl group is expected to influence the energy levels of the HOMO and LUMO through conjugation, while the cyclopropyl group, with its unique electronic properties, could also modulate these energies.
Below is a representative table of FMO energies for a generic C-phenyl-N-methyl nitrone, which serves as a model for understanding the reactivity of this compound.
| Molecular Orbital | Energy (eV) - Representative Model |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
| Note: These are illustrative values for a model system and would require specific calculations for this compound. |
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. mdpi.comnih.gov For nitrones, DFT calculations are frequently employed to study the mechanism of 1,3-dipolar cycloadditions. acs.orgmdpi.com
The transition state (TS) is the highest energy point along the reaction coordinate and is a critical structure for understanding reaction kinetics. ucsb.eduims.ac.jp DFT calculations allow for the localization and characterization of transition state geometries. umw.edu In the context of the [3+2] cycloaddition of a nitrone, the transition state involves the simultaneous formation of two new sigma bonds between the nitrone and the dipolarophile. acs.org
Computational studies on the cycloaddition of nitrones with various alkenes have revealed that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the substituents and solvent. acs.org For many nitrone cycloadditions, a concerted, albeit often asynchronous, mechanism is favored. The asynchronicity refers to the two new bonds not being formed to the same extent in the transition state.
For this compound reacting with an alkene, the transition state would be a five-membered ring-like structure. The geometry, including the forming bond lengths and the dihedral angles, can be precisely calculated using DFT methods. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu
By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. umw.edu
DFT calculations at levels such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger) have been shown to provide reliable activation barriers for nitrone cycloadditions. acs.orgmdpi.com For the reaction of a nitrone with an alkene, the calculated activation energies can help in predicting the feasibility of the reaction under different conditions and can also explain the observed regioselectivity and stereoselectivity. The pathway with the lowest activation barrier will be the kinetically favored one.
A representative energy profile for a nitrone cycloaddition is shown below:
Table 2: Representative Calculated Energies for a Nitrone Cycloaddition Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (Nitrone + Alkene) | 0.0 |
| Transition State | +15 to +25 |
| Product (Isoxazolidine) | -20 to -40 |
Note: These are typical ranges and the actual values for a specific reaction would need to be calculated.
Molecular Dynamics Simulations (in relevant chemical contexts)
While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. umd.edursc.org In the context of this compound, MD simulations could be used to explore its conformational landscape, solvation effects, and the dynamics of its interactions with other molecules in solution.
For instance, MD simulations can reveal the preferred conformations of the nitrone in different solvents, which can be crucial for understanding its reactivity. The orientation of the phenyl and cyclopropyl groups relative to the nitrone moiety can influence the accessibility of the reactive sites. Furthermore, in a reaction, MD can be used to sample the pre-reaction complex formation, providing a more complete picture of the reaction dynamics than static DFT calculations alone.
Analysis of Electronic Structure and Bonding (e.g., ELF topological analysis)
The Electron Localization Function (ELF) is a method used in quantum chemistry to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. wikipedia.orgjussieu.frtaylorandfrancis.comjussieu.fr An ELF analysis of this compound would provide a detailed picture of its electronic structure.
Topological analysis of the ELF can classify nitrones based on their electronic character. researchgate.net For instance, many nitrones are classified as zwitterionic-type three-atom components. The ELF analysis would show basins of high electron density corresponding to the N-O and C=N bonds, as well as the lone pair on the oxygen atom. This information is valuable for understanding the nucleophilic and electrophilic nature of the different atoms within the nitrone functional group. The analysis can also shed light on the electronic nature of the cyclopropyl group's C-C bonds, which are known to have some "pi-character."
Dearomatization/Rearomatization Models in N-Oxide Chemistry
The phenyl group in this compound introduces the possibility of reactions involving dearomatization and subsequent rearomatization. rsc.orgnih.govyoutube.com While the nitrone itself is the primary reactive site for cycloadditions, under certain conditions, the aromatic ring can participate in reactions.
For example, in some intramolecular reactions or in the presence of specific reagents, a nucleophilic attack on the aromatic ring could lead to a temporary loss of aromaticity (dearomatization). The subsequent steps of the reaction mechanism would then involve a process that restores the aromaticity of the phenyl ring (rearomatization), which is a strong thermodynamic driving force. While less common for simple nitrones, such pathways are known in the broader context of N-oxide chemistry and represent a potential, albeit less explored, area of reactivity for this compound.
Marcus Theory Applications in Nitrone Reactivity
Marcus Theory, developed by Rudolph A. Marcus, is a fundamental concept in physical organic chemistry used to describe the rates of electron transfer reactions. wikipedia.org It provides a quantitative framework for understanding how the rate of an electron moving from a donor to an acceptor is influenced by the thermodynamic driving force of the reaction (ΔG°) and a parameter known as the reorganization energy (λ). wikipedia.orgprinceton.edu
The theory is particularly relevant to the study of nitrone reactivity, as many reactions involving nitrones, such as their participation in cycloadditions or their reduction, can involve electron transfer steps. researchgate.netresearchgate.net The theory posits that the activation energy for an electron transfer reaction is not solely dependent on the reaction's thermodynamics but also on the energy required to distort the geometries of the reactants and the surrounding solvent molecules to a transition state geometry where electron transfer can occur. wikipedia.orglibretexts.org
General Principles and Relevance to Nitrones:
In the context of nitrone chemistry, Marcus Theory can be applied to understand and predict the kinetics of reactions where an electron is transferred to or from the nitrone moiety. For instance, in a [3+2] cycloaddition reaction, which is characteristic of nitrones, the initial interaction between the nitrone and the dipolarophile can have a degree of charge transfer. researchgate.net While these reactions are often described by frontier molecular orbital theory, an analysis through the lens of Marcus Theory could provide additional insights into the energetics of a potential initial electron transfer step, especially in cases where the reactants have significantly different redox potentials.
Computational studies on other N-oxides have demonstrated the utility of theoretical approaches in determining key energetic parameters like N-O bond dissociation enthalpies, which can be indirectly related to their reactivity. nih.govresearchgate.net For a hypothetical electron transfer reaction involving a nitrone like this compound, Marcus Theory would predict a parabolic relationship between the logarithm of the reaction rate and the free energy of the reaction. libretexts.org This relationship famously includes the "Marcus inverted region," where, counterintuitively, the reaction rate can decrease as the reaction becomes more thermodynamically favorable beyond an optimal point (where -ΔG° = λ). princeton.edulibretexts.org
Hypothetical Application to this compound:
While no specific data exists for this compound, a hypothetical study applying Marcus Theory would involve several key steps:
Determination of Redox Potentials: The oxidation and reduction potentials of this compound and its reaction partners would need to be measured, typically through electrochemical methods like cyclic voltammetry. This would provide the thermodynamic driving force (ΔG°) for the electron transfer.
Calculation of Reorganization Energy (λ): The reorganization energy, which has both inner-sphere (changes in bond lengths and angles within the reactants) and outer-sphere (reorientation of solvent molecules) components, would need to be calculated using computational methods. wikipedia.org Density functional theory (DFT) is a common tool for such calculations. researchgate.net
Kinetic Studies: The rates of the electron transfer reaction would be measured experimentally under various conditions.
By plotting the experimental reaction rates against the calculated driving forces, researchers could determine if the reactivity of this compound in electron transfer processes conforms to the predictions of Marcus Theory. This would provide a deeper understanding of the factors controlling its reactivity.
Although direct experimental or computational application of Marcus Theory to this compound is currently unavailable, the theory provides a robust and valuable framework for any future investigations into its electron transfer chemistry.
Future Research Directions for N Cyclopropylbenzenemethanimine N Oxide
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of nitrones is a well-established field, yet the development of novel, efficient, and selective routes to specific nitrones like N-Cyclopropylbenzenemethanimine N-oxide remains a crucial area of research. nih.gov Future work should focus on methods that are not only high-yielding but also environmentally benign and atom-economical.
Key areas for investigation include:
Catalytic Oxidation of Imines: Moving beyond stoichiometric oxidants, the development of catalytic systems for the oxidation of the corresponding N-cyclopropylbenzaldimine would be a significant advancement. Research into catalysts based on non-precious metals or even organocatalysts could provide more sustainable synthetic pathways. acs.org
Condensation Reactions: While the condensation of benzaldehyde (B42025) with N-cyclopropylhydroxylamine is a classical approach, optimizing conditions to favor the formation of the desired nitrone over potential side products is essential. wikipedia.org The use of microwave irradiation or flow chemistry could enhance reaction rates and yields. mdpi.com
Visible-Light Photoredox Catalysis: A cutting-edge approach would be the exploration of visible-light photoredox catalysis to synthesize this compound from readily available precursors like nitro compounds. This method offers mild reaction conditions and a high degree of functional group tolerance. acs.org
A comparative analysis of potential synthetic methods is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes to this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
|---|---|---|
| Catalytic Imine Oxidation | High atom economy, potential for sustainability. | Catalyst development, selectivity over side reactions. |
| Optimized Condensation | Well-established, direct approach. | Equilibrium limitations, potential for side products. |
Exploration of Asymmetric Induction in Nitrone Cycloadditions
The 1,3-dipolar cycloaddition of nitrones is a powerful tool for the synthesis of five-membered heterocyclic compounds, such as isoxazolidines. wikipedia.org A major frontier in this area is the control of stereochemistry. For this compound, future research should be directed towards achieving high levels of asymmetric induction in its cycloaddition reactions.
Promising strategies include:
Chiral Lewis Acid Catalysis: The use of chiral Lewis acids to coordinate to the nitrone or the dipolarophile can create a chiral environment, influencing the facial selectivity of the cycloaddition. acs.org
Organocatalysis: Chiral organocatalysts, such as proline derivatives, could be employed to activate the dipolarophile and induce enantioselectivity.
Substrate Control: The inherent chirality of a reaction partner can be used to direct the stereochemical outcome of the cycloaddition.
The outcomes of these approaches could be analyzed using techniques like chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the products.
Investigation of Cascade and Domino Reactions Incorporating Nitrone Functionality
Cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and complexity generation. The reactivity of the isoxazolidine (B1194047) products derived from this compound cycloadditions makes them ideal starting points for such sequences.
Future research could explore:
Ring-Opening/Rearrangement Cascades: The isoxazolidine ring is susceptible to cleavage under various conditions, which could trigger subsequent rearrangements or cyclizations to form more complex polycyclic structures.
Cycloaddition/Functionalization Sequences: An in-situ functionalization of the initial cycloadduct could be developed, where the isoxazolidine is not isolated but is immediately subjected to a subsequent reaction.
Multi-component Reactions: Designing one-pot procedures where this compound, a dipolarophile, and a third component react to form a complex product would be a highly innovative approach. rsc.org
These cascade reactions could be initiated by various stimuli, including thermal activation, photochemical induction, or chemical reagents. nih.govnih.gov
Advanced Computational Modeling for Predictable Reactivity and Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. scielo.org.mxrsc.org For this compound, computational modeling can provide invaluable insights and guide experimental design.
Future computational studies should focus on:
Transition State Analysis: Calculating the transition state energies for various cycloaddition pathways can help predict the regio- and stereoselectivity of the reactions. scielo.org.mx
Molecular Orbital Analysis: Understanding the frontier molecular orbitals (HOMO and LUMO) of the nitrone and potential dipolarophiles can explain their reactivity and selectivity.
Mechanism Elucidation: Computational modeling can help to distinguish between concerted and stepwise reaction mechanisms, providing a deeper understanding of the underlying reaction pathways. rsc.orgacs.org
The predictive power of these models can significantly accelerate the discovery of new reactions and applications for this compound.
Table 2: Key Parameters for Computational Modeling of this compound Reactivity
| Parameter | Significance |
|---|---|
| Transition State Energy | Predicts reaction kinetics and selectivity. |
| Reaction Enthalpy | Determines the thermodynamic favorability of a reaction. |
| Frontier Orbital Energies | Explains reactivity and regioselectivity. |
Applications in Materials Science and Medicinal Chemistry Beyond Biological Activity Profiles
The unique properties of nitrones suggest that this compound could find applications beyond its use as a synthetic intermediate.
Potential areas for future exploration include:
Polymer Chemistry: Nitrones can act as radical spin traps, a property that could be exploited in the synthesis of novel polymers or as stabilizers in polymeric materials. researchgate.netrsc.org The incorporation of the this compound moiety into polymer chains could lead to materials with unique thermal or mechanical properties.
Functional Materials: The dipolar nature of the nitrone group could be utilized in the design of new functional materials, such as nonlinear optical materials or liquid crystals.
Medicinal Chemistry: While this article does not focus on biological activity, the isoxazolidine scaffolds produced from this compound cycloadditions are prevalent in many biologically active compounds. mdpi.comnih.gov Future research could focus on the synthesis of novel isoxazolidine libraries for screening in various therapeutic areas, with a focus on their chemical properties and potential as scaffolds for drug discovery.
The exploration of these diverse applications will require interdisciplinary collaborations between organic chemists, materials scientists, and medicinal chemists.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-Cyclopropylbenzenemethanimine N-Oxide with high purity?
Methodological Answer:
Synthesis typically involves oxidation of the parent amine using controlled conditions. For example, tert-butyl hydroperoxide (TBHP) or meta-chloroperbenzoic acid (mCPBA) in anhydrous solvents (e.g., dichloromethane) under inert atmosphere ensures selective N-oxidation. Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Characterization requires NMR (¹H/¹³C) to confirm N-oxide formation (e.g., deshielded proton signals near δ 8–9 ppm) and high-resolution mass spectrometry (HRMS) for molecular validation .
Basic: How can researchers assess the chemical stability of this compound under varying experimental conditions?
Methodological Answer:
Stability studies should evaluate hydrolysis, pH sensitivity, and thermal degradation. For hydrolysis, incubate the compound in buffered solutions (pH 2–10) at 25–50°C, monitoring degradation via reversed-phase ultra-performance liquid chromatography (RP-UPLC) coupled with charged aerosol detection (CAD) to track aldehyde byproducts. Kinetic stability is quantified using Arrhenius plots. Thermal stability is assessed via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Advanced: What experimental approaches are used to evaluate the mutagenic potential of aromatic N-oxides like this compound?
Methodological Answer:
Mutagenicity assessment employs in vitro assays (Ames test, mammalian cell micronucleus) and computational (Q)SAR modeling. SAR fingerprint analysis identifies substructure alerts by matching hierarchical chemical substructures (e.g., benzo-oxadiazole N-oxides) against mutagenicity databases. For conflicting data (e.g., non-mutagenic analogs), orthogonal assays like Comet or γH2AX foci assays validate DNA damage. Proprietary tools like Leadscope’s expert-rule models integrate SAR fingerprints to refine predictions .
Advanced: How can structure-activity relationship (SAR) studies optimize the therapeutic potential of this compound derivatives?
Methodological Answer:
SAR optimization involves systematic substitution at the cyclopropyl or benzene rings. For example:
- Electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability.
- Steric hindrance (e.g., bulky substituents) could reduce off-target interactions.
High-throughput screening (HTS) in target-specific assays (e.g., kinase inhibition) combined with molecular docking (PDB structures) identifies pharmacophores. In vivo pharmacokinetic studies (e.g., plasma half-life, tissue distribution) validate lead candidates .
Advanced: What analytical techniques enable quantification of this compound in complex biological matrices?
Methodological Answer:
Online solid-phase extraction (SPE) coupled with UHPLC-MS/MS provides high sensitivity (LLOQ ~10 µg/kg). For tissue samples, homogenize in acetonitrile:water (70:30), centrifuge, and filter (0.22 µm). Use deuterated internal standards (e.g., D₃-labeled analog) to correct matrix effects. Calibration curves (1–500 ng/mL) with weighted linear regression (1/x²) ensure accuracy (r² > 0.99). MS/MS transitions (precursor → product ions) must be optimized to avoid interference from co-eluting metabolites .
Advanced: How does this compound interact with reactive oxygen species (ROS) in biological systems?
Methodological Answer:
Electron paramagnetic resonance (EPR) spin-trapping using probes like DMPO (5,5-dimethyl-1-pyrroline N-oxide) detects ROS adducts (e.g., hydroxyl radical adduct at hyperfine splitting constants: aᴺ = 14.9 G, aᴴ = 14.9 G). In vitro assays with H₂O₂/Fe²+ (Fenton reaction) or cellular models (e.g., macrophages) under oxidative stress quantify ROS scavenging. Control experiments with superoxide dismutase (SOD) or catalase confirm specificity .
Advanced: How can contradictory data on the bioactivity of this compound be resolved?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) require:
- Standardization: Uniform assay conditions (pH, temperature, cell lines).
- Metabolite profiling: LC-MS to identify active/inactive metabolites.
- Orthogonal assays: Compare results from fluorescence-based vs. radiometric assays.
Meta-analysis of public/proprietary datasets (e.g., ChEMBL, PubChem) identifies outliers due to assay artifacts or impurity-driven effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
